1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone
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Description
“1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone” is a chemical compound with the molecular formula C8H6F3NO . It is also known as Ethanone, 1-(3-pyridinyl)- . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group attached to the 2-position and an ethanone group attached to the 1-position . The presence of the trifluoromethyl group can significantly alter the electronic properties of the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.135 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Scientific Research Applications
Chemical Synthesis and Reactions
1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone has been explored for its versatility in chemical synthesis, particularly in reactions that form complex organic compounds. For instance, it has been used in the metal-free direct [2+2] cycloaddition reaction of alkynes, starting from stable zwitterionic pyridinium salts to afford substituted cyclobutenes at room temperature without the need for irradiation or heating, showcasing its role in facilitating mild reaction conditions (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015). This compound has also been instrumental in synthesizing new 1H-1,2,4-triazole derivatives with antibacterial and plant growth regulatory activities (Liu, Tao, Dai, Jin, & Fang, 2007).
Catalysis and Material Science
In catalysis and material science, this compound derivatives have been employed to develop NNN tridentate ligands for iron(II) and cobalt(II) dichloride complexes, demonstrating significant catalytic activities for ethylene reactivity. This highlights its potential in polymerization and oligomerization processes, with variations in substituents leading to differences in catalytic efficiency (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Photophysical Properties
The exploration of photophysical properties in novel compounds is another area where this compound has been utilized. A study developed a series of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. These compounds demonstrated strong blue-green fluorescence emission, which is crucial for applications in materials science and photophysical studies (Hussein, El Guesmi, & Ahmed, 2019).
Biological Activities
Besides synthetic applications, derivatives of this compound have been synthesized for potential biological activities. For example, research on 1H-1,2,4-triazole derivatives containing the pyridine unit has shown some antifungal and plant growth regulatory activities, suggesting its usefulness in developing new agrochemicals (Liu et al., 2007).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVEKIKXIRHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-84-5 |
Source
|
Record name | 1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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